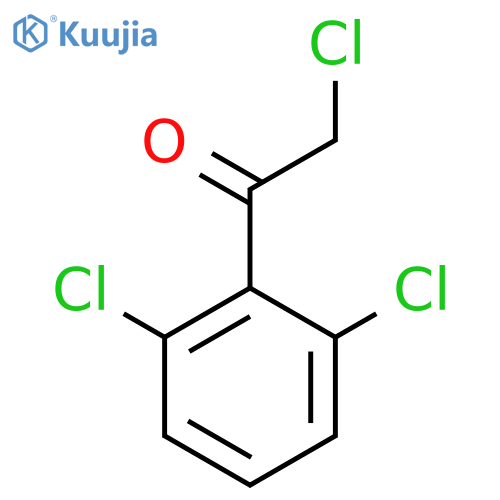Cas no 81547-71-9 (2-Chloro-1-(2,6-dichlorophenyl)ethanone)

81547-71-9 structure
商品名:2-Chloro-1-(2,6-dichlorophenyl)ethanone
2-Chloro-1-(2,6-dichlorophenyl)ethanone 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-1-(2,6-dichlorophenyl)ethanone
- SCHEMBL12431212
- 2-CHLORO-1-(2,6-DICHLOROPHENYL)ETHAN-1-ONE
- 81547-71-9
- Y13245
- AKOS018708530
-
- インチ: 1S/C8H5Cl3O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2
- InChIKey: BDSOXPYZEQTVTC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C(CCl)=O)Cl
計算された属性
- せいみつぶんしりょう: 221.940598g/mol
- どういたいしつりょう: 221.940598g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 3.5
2-Chloro-1-(2,6-dichlorophenyl)ethanone セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
2-Chloro-1-(2,6-dichlorophenyl)ethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AY21022-250mg |
2-Chloro-1-(2,6-dichlorophenyl)ethanone |
81547-71-9 | 95% | 250mg |
$287.00 | 2024-04-19 | |
| A2B Chem LLC | AY21022-1g |
2-Chloro-1-(2,6-dichlorophenyl)ethanone |
81547-71-9 | 95% | 1g |
$772.00 | 2024-04-19 | |
| A2B Chem LLC | AY21022-100mg |
2-Chloro-1-(2,6-dichlorophenyl)ethanone |
81547-71-9 | 95% | 100mg |
$169.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743078-100mg |
2-Chloro-1-(2,6-dichlorophenyl)ethan-1-one |
81547-71-9 | 98% | 100mg |
¥1579.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743078-1g |
2-Chloro-1-(2,6-dichlorophenyl)ethan-1-one |
81547-71-9 | 98% | 1g |
¥7215.00 | 2024-07-28 |
2-Chloro-1-(2,6-dichlorophenyl)ethanone 関連文献
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
81547-71-9 (2-Chloro-1-(2,6-dichlorophenyl)ethanone) 関連製品
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
